

structural comparison of boric acid vs. arylboronic acid-diol adducts

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Compound of Interest

Compound Name: *Boric acid;ethane-1,2-diol*

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A Structural Showdown: Boric Acid vs. Arylboronic Acid-Diol Adducts

A comprehensive guide for researchers, scientists, and drug development professionals on the key structural differences between boric acid and its versatile arylboronic acid-diol adducts, supported by experimental data and detailed protocols.

The seemingly simple boric acid molecule undergoes a profound structural transformation upon reaction with diols, forming cyclic arylboronic acid-diol adducts, also known as boronate esters. This reversible covalent interaction is the cornerstone of their wide-ranging applications, from glucose sensing to drug delivery. Understanding the nuanced structural differences between the planar boric acid and the tetrahedral diol adduct is critical for designing and optimizing molecules for these applications. This guide provides a detailed structural comparison, supported by experimental data and protocols, to aid researchers in harnessing the unique properties of these boron-containing compounds.

At a Glance: Key Structural Differences

Feature	Boric Acid (B(OH) ₃)	Arylboronic Acid-Diol Adduct
Boron Hybridization	sp ²	sp ³
Geometry around Boron	Trigonal Planar	Tetrahedral
O-B-O Bond Angle	~120°	~104° - 114°
B-O Bond Length	~1.36 Å	~1.46 Å (endocyclic), ~1.35 Å (exocyclic OH, if present)
Overall Structure	Planar molecule, forms layered structures via hydrogen bonding	Cyclic, three-dimensional structure

Delving into the Structures

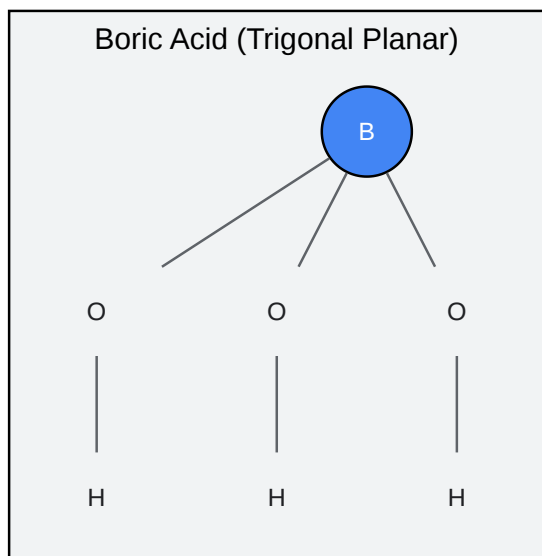
Boric acid is a planar molecule characterized by a central boron atom with sp² hybridization, resulting in a trigonal planar geometry with O-B-O bond angles of approximately 120°.[1][2] The B-O bond lengths are typically around 1.36 Å.[3] In the solid state, boric acid molecules are arranged in layers held together by an extensive network of hydrogen bonds.[3]

The reaction of an arylboronic acid with a diol, such as ethylene glycol, leads to the formation of a cyclic boronate ester. This reaction induces a change in the hybridization of the boron atom from sp² to sp³, resulting in a tetrahedral geometry around the boron center.[4] This structural shift is the most significant difference between the two forms. The O-B-O bond angles within the newly formed ring are constrained by the cyclic structure and are typically in the range of 104-114°, deviating from the ideal tetrahedral angle of 109.5°. The endocyclic B-O bond lengths in the adduct are generally longer (~1.46 Å) than the B-O bonds in boric acid, while any remaining exocyclic B-OH bond may be shorter.[5]

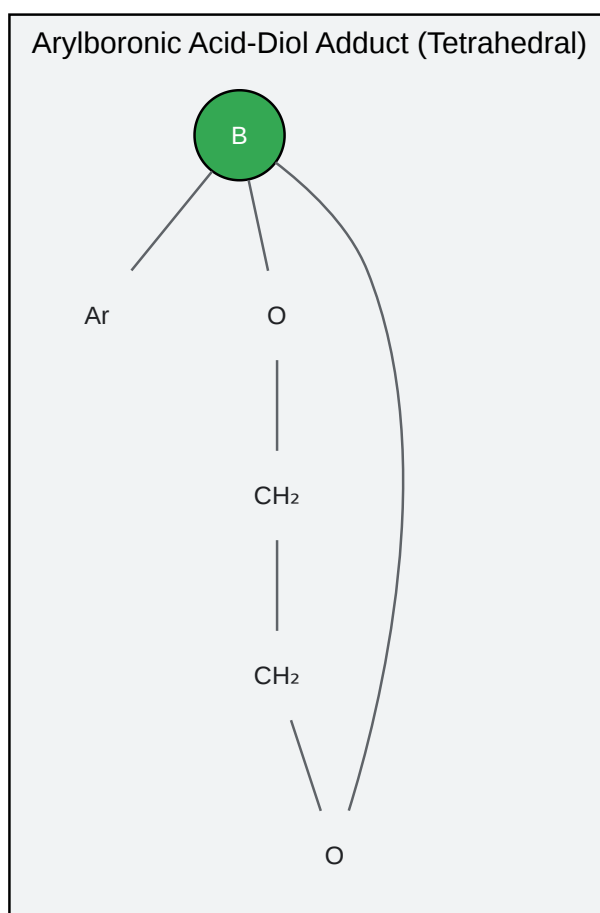
Visualizing the Structural Transformation

The following diagrams, generated using the DOT language, illustrate the fundamental structural differences.

Structural Comparison



Reaction with Diol

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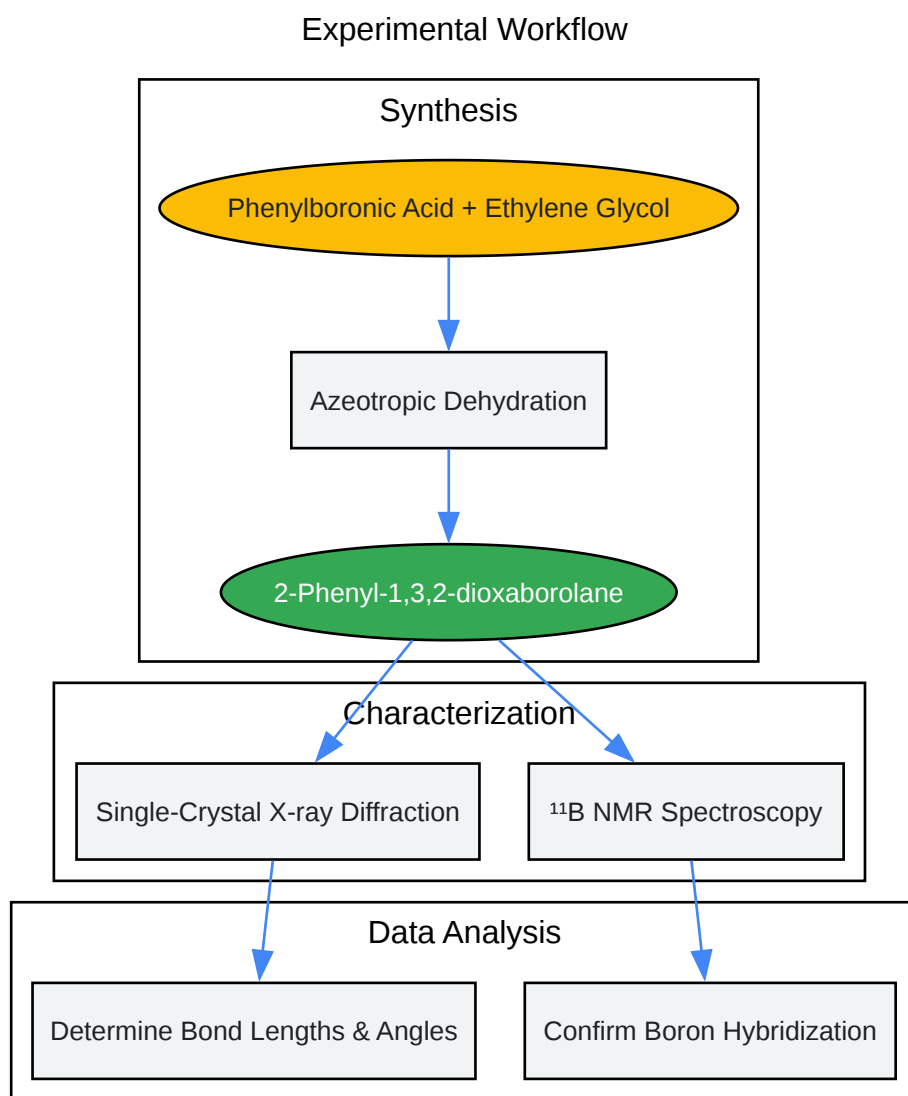
Caption: From Planar to Tetrahedral.

Experimental Characterization

The structural elucidation of boric acid and its adducts relies heavily on single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{11}B NMR.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of an arylboronic acid-diol adduct.



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